2-Benzothiazolesulfenamide, N,N-diethyl-
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Overview
Description
2-Benzothiazolesulfenamide, N,N-diethyl- is an organosulfur compound with the molecular formula C11H14N2S2. It is a derivative of benzothiazole and is characterized by the presence of a sulfenamide group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolesulfenamide, N,N-diethyl- typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of 2-Benzothiazolesulfenamide, N,N-diethyl- is scaled up using similar oxidative coupling methods. The process is optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolesulfenamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the sulfenamide group to thiols.
Substitution: The compound can participate in substitution reactions where the sulfenamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfinamides, sulfonamides, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Benzothiazolesulfenamide, N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and discovery programs.
Mechanism of Action
The mechanism of action of 2-Benzothiazolesulfenamide, N,N-diethyl- involves its interaction with molecular targets through the sulfenamide group. This interaction can lead to the formation of reactive intermediates that exert biological effects. The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazolesulfenamide, N-tert-butyl-
- 2-Benzothiazolesulfenamide, N,N-dicyclohexyl-
- 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-
Uniqueness
2-Benzothiazolesulfenamide, N,N-diethyl- is unique due to its specific structural features and the presence of the diethyl group, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses .
Properties
CAS No. |
2720-65-2 |
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Molecular Formula |
C11H14N2S2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)-N-ethylethanamine |
InChI |
InChI=1S/C11H14N2S2/c1-3-13(4-2)15-11-12-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
CMNFWIMUALZCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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